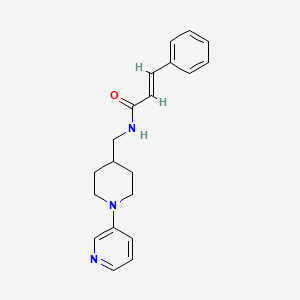
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, a series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized and their ability to inhibit in vivo angiogenesis was evaluated . These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in a CAM model .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of a similar compound was found to be 90%, appearing as a white powder . The 1H NMR and 13C NMR spectra were also reported .
Applications De Recherche Scientifique
Anti-tubercular Agents
- Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Blood Glucose Reduction
- Application Summary: Compounds related to “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” have been found to reduce blood glucose levels, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The compounds were likely tested in a laboratory setting using standard procedures for measuring blood glucose levels .
- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in treating conditions such as hyperglycemia, diabetes, and other related ailments .
Anticancer Agents
- Application Summary: Piperidine derivatives, including “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide”, have been utilized in the synthesis of compounds with potential anticancer properties .
- Methods of Application: These compounds are synthesized and then tested for their cytotoxicity against various cancer cells .
- Results or Outcomes: Some of these compounds have shown promising results, with increased cytotoxicity observed when certain groups (such as halogen, carboxyl, nitro, or methyl groups) are present on the ring .
Antipsychotic Agents
- Application Summary: Piperidine derivatives have been used in the development of antipsychotic agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating antipsychotic activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
Antiviral Agents
- Application Summary: Piperidine derivatives have been utilized in the development of antiviral agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating antiviral activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
Anti-Alzheimer Agents
- Application Summary: Piperidine derivatives have been used in the development of anti-Alzheimer agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating anti-Alzheimer activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
Safety And Hazards
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the design and development of new drugs with potential antimicrobial activity, as well as the exploration of the anticancer activities of these compounds .
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(9-8-17-5-2-1-3-6-17)22-15-18-10-13-23(14-11-18)19-7-4-12-21-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,22,24)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJUOIKNPRRSGJ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

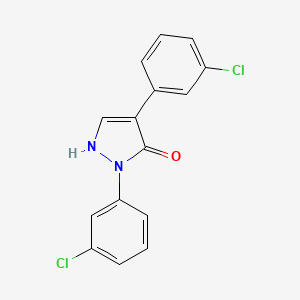
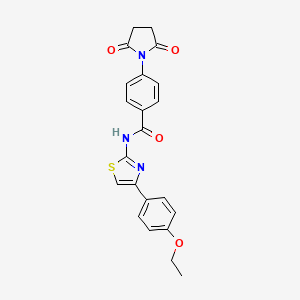
![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)
![4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid](/img/structure/B2391656.png)
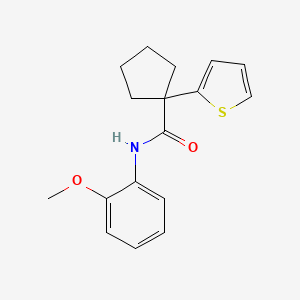
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)
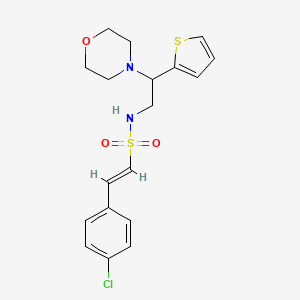
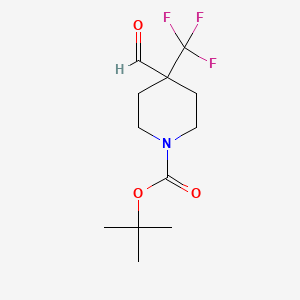
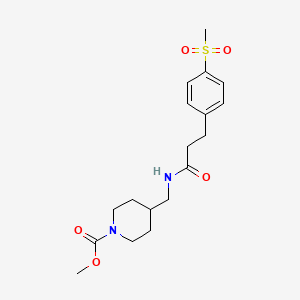
![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2391672.png)
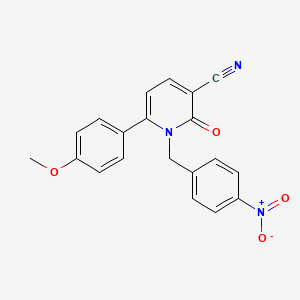
![5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2391674.png)
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2391675.png)